1,5-Naphthyridine-4-carboxamide
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Overview
Description
1,5-Naphthyridine-4-carboxamide is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by a fused ring system containing two nitrogen atoms. The 1,5-naphthyridine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridine-4-carboxamide typically involves the reaction of 1,5-naphthyridine-4-amine with an acyl chloride . This reaction is carried out under basic conditions to facilitate the formation of the amide bond. Various synthetic protocols, such as Friedländer, Skraup, and hetero-Diels-Alder reactions, are employed to construct the 1,5-naphthyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions include N-alkylated derivatives, N-oxides, and amine derivatives, which can further undergo functionalization to yield a wide range of biologically active compounds .
Scientific Research Applications
1,5-Naphthyridine-4-carboxamide has a broad spectrum of scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-naphthyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1,5-Naphthyridine-4-carboxamide can be compared with other naphthyridine derivatives such as 1,6-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar fused ring system, their biological activities and applications can vary significantly. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
List of Similar Compounds
- 1,6-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Naphthyridine
- 2,6-Naphthyridine
Properties
Molecular Formula |
C9H7N3O |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1,5-naphthyridine-4-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)6-3-5-11-7-2-1-4-12-8(6)7/h1-5H,(H2,10,13) |
InChI Key |
LPMTUBLYMIHEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)C(=O)N |
Origin of Product |
United States |
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